molecular formula C10H16N2O2 B1522459 tert-butyl N-(1-cyanocyclobutyl)carbamate CAS No. 1251923-90-6

tert-butyl N-(1-cyanocyclobutyl)carbamate

Cat. No. B1522459
CAS RN: 1251923-90-6
M. Wt: 196.25 g/mol
InChI Key: RPZIGBCMWSPPGF-UHFFFAOYSA-N
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Description

“tert-butyl N-(1-cyanocyclobutyl)carbamate” is a chemical compound. It is used in various chemical reactions .


Synthesis Analysis

The synthesis of “tert-butyl N-(1-cyanocyclobutyl)carbamate” involves palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-(1-cyanocyclobutyl)carbamate” can be analyzed using various techniques. The molecular formula is C5H11NO2 .


Chemical Reactions Analysis

“tert-butyl N-(1-cyanocyclobutyl)carbamate” is involved in palladium-catalyzed synthesis of N-Boc-protected anilines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-(1-cyanocyclobutyl)carbamate” include its molecular weight, solubility, and other characteristics .

Scientific Research Applications

Synthesis of Antibiotics

tert-butyl N-(1-cyanocyclobutyl)carbamate: is a crucial intermediate in the synthesis of advanced antibiotics like ceftolozane . Ceftolozane is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa .

Organic Synthesis Building Block

This compound serves as a versatile building block in organic synthesis. It’s used to introduce the cyclobutyl group into more complex molecules, which can be pivotal in the development of new chemical entities with potential pharmacological activities .

Palladium-Catalyzed Reactions

In palladium-catalyzed cross-coupling reactions, tert-butyl N-(1-cyanocyclobutyl)carbamate can act as a substrate to couple with various aryl halides. This process is essential for creating a wide array of N-Boc-protected anilines , which are valuable in medicinal chemistry .

Protection of Amino Groups

The compound is used for the protection of amino groups in peptide synthesis. The tert-butyl group is a common protecting group for amines, and its introduction via this carbamate is a standard procedure in the synthesis of peptides and amino acid derivatives .

Synthesis of Natural Product Analogs

It’s also employed in the synthesis of analogs of natural products. For example, intermediates related to tert-butyl N-(1-cyanocyclobutyl)carbamate have been used in the synthesis of jaspine B analogs, compounds isolated from sponges with cytotoxic activity against human carcinoma cell lines .

Advanced Research and Development

Due to its high reactivity and stability, tert-butyl N-(1-cyanocyclobutyl)carbamate is a valuable asset in advanced R&D projects. Researchers utilize it to explore new synthetic pathways and develop novel compounds with potential industrial and pharmaceutical applications .

Future Directions

The future directions of “tert-butyl N-(1-cyanocyclobutyl)carbamate” could involve its use in new chemical reactions and synthesis processes .

properties

IUPAC Name

tert-butyl N-(1-cyanocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-9(2,3)14-8(13)12-10(7-11)5-4-6-10/h4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZIGBCMWSPPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501179748
Record name Carbamic acid, N-(1-cyanocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1251923-90-6
Record name Carbamic acid, N-(1-cyanocyclobutyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251923-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(1-cyanocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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